molecular formula C11H12ClF3O B13033982 3-Chloro-4-isobutoxybenzotrifuoride

3-Chloro-4-isobutoxybenzotrifuoride

Cat. No.: B13033982
M. Wt: 252.66 g/mol
InChI Key: YBNSZELZBQFYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-isobutoxybenzotrifuoride is an organic compound with the molecular formula C11H12ClF3O. It is a derivative of benzotrifluoride, characterized by the presence of a chlorine atom, an isobutoxy group, and three fluorine atoms attached to the benzene ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isobutoxybenzotrifluoride typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Chloro-4-hydroxybenzotrifluoride+Isobutyl bromideK2CO3,DMF,Reflux3-Chloro-4-isobutoxybenzotrifluoride\text{3-Chloro-4-hydroxybenzotrifluoride} + \text{Isobutyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{3-Chloro-4-isobutoxybenzotrifluoride} 3-Chloro-4-hydroxybenzotrifluoride+Isobutyl bromideK2​CO3​,DMF,Reflux​3-Chloro-4-isobutoxybenzotrifluoride

Industrial Production Methods

Industrial production methods for 3-Chloro-4-isobutoxybenzotrifluoride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, continuous flow systems, and automated controls to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isobutoxybenzotrifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 4-isobutoxybenzotrifluoride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-amino-4-isobutoxybenzotrifluoride or 3-thio-4-isobutoxybenzotrifluoride.

    Oxidation: Formation of 3-chloro-4-isobutoxybenzaldehyde or 3-chloro-4-isobutoxybenzoic acid.

    Reduction: Formation of 4-isobutoxybenzotrifluoride.

Scientific Research Applications

3-Chloro-4-isobutoxybenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-isobutoxybenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorobenzotrifluoride
  • 3-Chloro-4-methylbenzotrifluoride
  • 3-Chloro-4-ethoxybenzotrifluoride

Uniqueness

3-Chloro-4-isobutoxybenzotrifluoride is unique due to the presence of the isobutoxy group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H12ClF3O

Molecular Weight

252.66 g/mol

IUPAC Name

2-chloro-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H12ClF3O/c1-7(2)6-16-10-4-3-8(5-9(10)12)11(13,14)15/h3-5,7H,6H2,1-2H3

InChI Key

YBNSZELZBQFYPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.